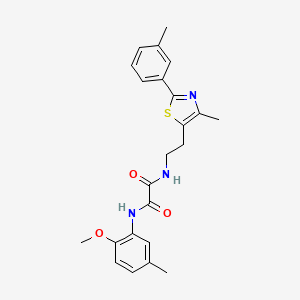

N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

説明

N1-(2-Methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a thiazole ring, substituted phenyl groups, and an oxalamide linker. It is referred to in mitochondrial studies as S1QEL 1.1, where it acts as a selective inhibitor of complex I reverse electron transport (RET) in the mitochondrial electron transport chain, reducing reactive oxygen species (ROS) production . Its structural uniqueness lies in the 2-methoxy-5-methylphenyl group and the m-tolyl-substituted thiazole moiety, which influence its binding affinity and metabolic stability.

特性

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-14-6-5-7-17(12-14)23-25-16(3)20(30-23)10-11-24-21(27)22(28)26-18-13-15(2)8-9-19(18)29-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXRTPUCZWTGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C19H23N3O3

- Molecular Weight : 341.4 g/mol

- CAS Number : 745047-94-3

Synthesis

The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide typically involves multi-step organic reactions. The compound features a complex structure that includes a thiazole moiety, which is known for its biological significance.

Anticancer Activity

Recent studies have indicated that compounds similar to N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide exhibit significant anticancer properties. For instance, derivatives targeting tubulin polymerization have shown promising results in inducing apoptosis in various cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 52 | G2/M phase arrest, tubulin inhibition |

| Compound B | MDA-MB-231 (triple-negative breast cancer) | 74 | Induction of mitotic catastrophe |

These findings suggest that the compound may share similar mechanisms of action, potentially targeting microtubules and disrupting cell cycle progression.

The proposed mechanism of action for N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide involves:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : Evidence suggests that treatment with related oxalamides leads to G2/M phase arrest in cancer cells.

Case Studies

-

Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various oxalamides, including our compound of interest, against several cancer cell lines. Results showed significant inhibition rates compared to control groups.

- Results Summary :

- MCF-7 cells exhibited a notable decrease in viability post-treatment.

- Flow cytometry analysis confirmed increased apoptosis rates.

- Results Summary :

- In Vivo Studies : Animal models treated with N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide demonstrated reduced tumor growth compared to untreated controls.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Mitochondrial Studies

- UK5099 (2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid): Unlike S1QEL 1.1, UK5099 inhibits the mitochondrial pyruvate carrier (MPC) rather than complex I. Both compounds target mitochondrial function but differ in mechanism: S1QEL 1.1 modulates electron flow at complex I, while UK5099 disrupts pyruvate metabolism .

- BNM-III-170: Another oxalamide derivative, N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide, shares a similar oxalamide backbone but incorporates a guanidinomethyl group and indene moiety. It exhibits antiviral activity by targeting CD4 receptors, highlighting the versatility of oxalamide scaffolds in diverse biological applications .

Thiazole-Containing Analogues

- Ethyl 4-methyl-2-(2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinyl)thiazole-5-carboxylate (20) : This compound () shares a thiazole core with S1QEL 1.1 but includes a sulfonamide group and hydrazine linker. It exhibits a higher melting point (334–335°C) compared to S1QEL 1.1, likely due to stronger intermolecular interactions from the sulfonamide group .

- 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9): Features a thioxoacetamide backbone with a chlorobenzylidene substituent. Its lower melting point (186–187°C) and higher yield (90%) compared to S1QEL 1.1 suggest differences in crystallinity and synthetic efficiency .

Metabolic Stability of Oxalamides

- This property is critical for S1QEL 1.1’s stability in biological systems .

Physical Properties

Key Research Findings and Gaps

Structural Determinants of Activity : The m-tolyl group on S1QEL 1.1’s thiazole ring likely enhances lipophilicity and membrane permeability, critical for mitochondrial targeting .

Metabolic Stability : Oxalamides generally exhibit resistance to amide hydrolysis, but substituents (e.g., methoxy groups) may influence hepatic clearance rates .

Synthetic Challenges : Thiazole-containing compounds (e.g., ) often require multi-step syntheses with moderate yields (31–60%), suggesting room for optimization in S1QEL 1.1’s production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。